![molecular formula C24H18N4O B6051339 3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone](/img/structure/B6051339.png)
3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone
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Overview
Description
3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known by its chemical name, MIQ, and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of MIQ is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. MIQ has been shown to inhibit the activity of protein kinases, which are enzymes that regulate cellular processes such as cell division and differentiation.
Biochemical and Physiological Effects:
MIQ has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication. Additionally, MIQ has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of MIQ is its ability to inhibit the growth of cancer cells and viruses at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, MIQ has also been shown to have cytotoxic effects on normal cells at higher concentrations, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on MIQ, including the development of more efficient synthesis methods and the identification of its specific molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for MIQ in order to minimize its cytotoxic effects on normal cells. Finally, the potential use of MIQ in combination with other therapeutic agents should be explored in order to enhance its efficacy and reduce its toxicity.
Synthesis Methods
MIQ can be synthesized using a variety of methods, including the condensation of 2-phenyl-4(3H)-quinazolinone with 1-methylindole-3-carboxaldehyde in the presence of a base. Other methods involve the use of different aldehydes and indole derivatives to obtain the desired compound.
Scientific Research Applications
MIQ has been extensively studied for its potential therapeutic applications, including its anticancer and antiviral properties. In vitro studies have shown that MIQ can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, MIQ has been shown to have antiviral activity against the hepatitis C virus and the Zika virus.
properties
IUPAC Name |
3-[(E)-(1-methylindol-3-yl)methylideneamino]-2-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-27-16-18(19-11-6-8-14-22(19)27)15-25-28-23(17-9-3-2-4-10-17)26-21-13-7-5-12-20(21)24(28)29/h2-16H,1H3/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHAVJIADJFAC-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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